4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader family of sulfonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine derivatives. These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is designed to maximize yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for research in organic synthesis.
Biology: In biological research, 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its interactions with biological molecules can be harnessed to create new therapeutic agents for treating various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for use in a wide range of applications.
Mechanism of Action
The mechanism by which 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzoate
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate
Uniqueness: 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenesulfonate stands out due to its specific structural features, such as the presence of the chlorobenzenesulfonate group. This group imparts unique chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-16-6-10-18(11-7-16)29(26,27)28-17-8-4-15(5-9-17)21-24-14-12-20(25-21)19-3-1-2-13-23-19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDVBDVOCLFKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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